4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c26-25(27)17-7-9-18(10-8-17)30(28,29)23-16-5-3-15(4-6-16)19-11-12-20(22-21-19)24-13-1-2-14-24/h3-12,23H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDJTLXHMGDLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the pyrrolidine moiety.
Attachment of the Nitro Group: Nitration reactions, typically using nitric acid and sulfuric acid, are employed to introduce the nitro group onto the aromatic ring.
Sulfonamide Formation: The final step involves the reaction of the nitro-substituted pyridazine derivative with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural features.
Industry: May be used in the development of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyridazine ring is known to interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The nitro group may also play a role in the compound’s bioactivity by undergoing bioreduction to form reactive intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally related sulfonamide derivatives (Table 1). Key differences lie in substituent groups and heterocyclic cores, which modulate physicochemical and biological behaviors.
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Comparisons
Electron Effects of Sulfonamide Substituents: The nitro group in the target compound contrasts with the amino (electron-donating) and methyl groups in Example 1 . Nitro’s electron-withdrawing nature may reduce metabolic oxidation but could enhance binding to electrophilic pockets in kinases.
Heterocyclic Core Modifications :
- The pyridazine core in the target compound differs from the pyrazolopyrimidine in analogs. Pyridazine’s lower basicity compared to pyrazolopyrimidine may alter solubility and membrane permeability .
Biological Activity :
- Example 1 demonstrated kinase inhibition (melting point correlated with purity/stability), whereas the target compound’s activity remains theoretical. Pyrrolidine’s basicity in the target compound may improve solubility, a critical factor for oral bioavailability.
Thermal Stability :
- The target compound lacks reported melting point data, but Example 1’s MP of 175–178°C suggests high crystallinity, often linked to favorable pharmacokinetics.
Biological Activity
4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate molecular structure features a nitro group, a pyrrolidine ring, and a benzenesulfonamide moiety, which contribute to its diverse biological activities. This article examines the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : Approximately 414.49 g/mol
The compound's structure suggests that it may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant inhibitory activity against certain enzymes, particularly phosphodiesterases (PDEs). This inhibition can influence intracellular signaling pathways, making it a candidate for further investigation in treating cardiovascular diseases such as hypertension.
Pharmacological Effects
-
Cardiovascular Effects :
- In isolated rat heart models, derivatives of benzenesulfonamide have shown to affect perfusion pressure and coronary resistance. For instance, compounds similar to this compound demonstrated a decrease in perfusion pressure over time, suggesting potential as a negative inotropic agent through calcium channel inhibition .
- Antimicrobial Activity :
Study on Perfusion Pressure
A recent study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls. The experimental design included multiple groups with varying doses of the compounds tested (see Table 1 for details) .
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide) | 0.001 |
The findings suggest that these compounds could interact with calcium channels, leading to decreased perfusion pressure and coronary resistance, which could be beneficial in managing cardiovascular conditions.
Antimicrobial Studies
Research focusing on the antimicrobial activity of compounds containing similar structural characteristics has shown promising results. For example, modifications on the piperidine ring have led to enhanced antibacterial activity against various pathogens .
Q & A
Basic: What are the common synthetic routes for 4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves sequential coupling reactions. A key step is the sulfonamide bond formation between 4-nitrobenzenesulfonyl chloride and an amine-functionalized pyridazine intermediate. For example:
- Coupling reaction : Reacting 4-nitrobenzenesulfonyl chloride with 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere at 0–25°C for 6–12 hours .
- Critical conditions : Temperature control (<30°C) prevents side reactions like sulfonamide hydrolysis. Catalysts such as triethylamine or pyridine enhance nucleophilicity of the amine group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from n-propanol yields pure product (typical yields: 54–72%) .
Basic: How is the compound characterized post-synthesis, and which spectroscopic techniques are employed to confirm its structure?
Structural confirmation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : and NMR identify protons and carbons in the pyrrolidine, pyridazine, and sulfonamide moieties. For example, aromatic protons appear as doublets at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 468.12) .
- Infrared (IR) Spectroscopy : Stretching frequencies for sulfonamide (-SO-NH-) appear at 1150–1350 cm, while nitro groups (-NO) show peaks near 1520 cm .
Advanced: How can researchers address discrepancies between spectroscopic data (e.g., NMR vs. HPLC) when assessing purity?
Contradictions often arise from residual solvents or degradation products:
- Multi-dimensional NMR : - HSQC or COSY experiments resolve overlapping signals from impurities .
- HPLC-MS coupling : Combines retention time (HPLC) with mass data (MS) to distinguish between isobaric impurities and the target compound .
- Thermogravimetric Analysis (TGA) : Detects volatile impurities (e.g., solvents) that may not appear in NMR but affect HPLC baseline .
Advanced: What strategies are effective in improving the compound’s solubility and stability in aqueous solutions for in vitro assays?
- pH adjustment : Buffering at pH 7.4 (PBS) enhances solubility of the sulfonamide group via ionization .
- Co-solvents : Use 5–10% DMSO or cyclodextrin derivatives to solubilize hydrophobic moieties (e.g., pyrrolidine) without denaturing proteins .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) improves long-term stability by preventing hydrolysis of the nitro group .
Advanced: What are the methodological considerations for evaluating the compound’s inhibitory effects on specific enzymes, such as kinase assays?
- Kinase inhibition assays : Use recombinant kinases (e.g., TrkA/B/C) with ATP-conjugated luminescent substrates (e.g., ADP-Glo™).
- IC determination : Pre-incubate the compound (0.1–100 µM) with kinase for 30 minutes before adding substrate. Measure luminescence to calculate inhibition .
- Selectivity profiling : Test against a kinase panel (≥50 kinases) to identify off-target effects .
- Data normalization : Include controls for non-specific binding (e.g., using staurosporine as a pan-kinase inhibitor) .
Basic: What are the key structural features of the compound that influence its reactivity and interaction with biological targets?
- Sulfonamide group : Acts as a hydrogen bond donor/acceptor, critical for binding to enzyme active sites (e.g., carbonic anhydrase) .
- Nitro group : Enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .
- Pyrrolidine-pyridazine core : Provides rigidity and π-stacking capability, improving affinity for hydrophobic pockets in proteins .
Advanced: How can computational modeling be integrated with experimental data to predict the compound’s binding affinity?
- Molecular docking : Use software like AutoDock Vina to simulate binding poses in protein targets (e.g., Trk kinases). Validate with experimental IC values .
- QSAR models : Correlate substituent effects (e.g., nitro vs. methoxy) with activity data from analogues (see table below) :
| Substituent | IC (nM) | Target |
|---|---|---|
| 4-Nitro | 12.5 | TrkA |
| 4-Methoxy | 85.2 | TrkA |
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to predict residence time .
Advanced: What experimental approaches are used to analyze the metabolic pathways and degradation products of the compound in biological systems?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites .
- Stability studies : Monitor degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours. Major degradation pathways include nitro reduction to amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
